molecular formula C20H8Br4O5 B541160 Eosin CAS No. 548-26-5

Eosin

Cat. No. B541160
CAS RN: 548-26-5
M. Wt: 647.9 g/mol
InChI Key: AZXGXVQWEUFULR-UHFFFAOYSA-N
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Description

Eosin is a synthetic dye in the xanthene class, characterized by a tricyclic aromatic structure . It is a fluorescent acidic compound that binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine . It stains these compounds dark red or pink as a result of the actions of bromine on eosin .


Synthesis Analysis

Eosin Y, a long-known dye molecule, has recently been widely applied as a photoredox catalyst in organic synthesis . Its low cost and good availability make eosin Y an attractive alternative to typical inorganic transition metal photocatalysts .


Molecular Structure Analysis

Eosin is a tetrabromo derivative of fluorescein . Its chemical name is 2′,4′,5′,7′-Tetrabromofluorescein disodium salt, and its molecular formula is C20H6Br4Na2O5 . Its chemical structure is marked by four bromine atoms and two sodium ions attached to a fluorescein core, giving it distinct fluorescent properties .


Chemical Reactions Analysis

Eosin Y has been widely used as an organo-photocatalyst in synthetic transformations . It has been applied as a photoredox catalyst in organic synthesis . It is also one of the most common ion-pairing agents and its mono and di-anionic forms are capable of interacting with many drug molecules to form colored/fluorescent binary or ternary complexes .


Physical And Chemical Properties Analysis

Eosin is a red crystalline powder . It is soluble in ethanol and insoluble in water . Its maximum absorption wavelength is 520 nm and maximum emission wavelength is 540 nm .

Scientific Research Applications

  • Photocatalysis

    • Field: Organic Chemistry
    • Application: Eosin Y has been widely applied as a photoredox catalyst in organic synthesis . It’s used in homogeneous photochemical flow reactions and solid-supported catalyst applications for batch synthetic transformations .
    • Method: Eosin Y absorbs light in the visible region of the electromagnetic spectrum, acting as an energy transfer agent. It can act as an oxidant, a reductant, or an energy transfer agent to generate singlet oxygen .
    • Results: The use of Eosin Y in photocatalysis allows chemical reactions to proceed that are otherwise difficult to realize .
  • Topical Treatment for Psoriasis

    • Field: Dermatology
    • Application: Eosin has been used as a topical treatment for psoriasis .
    • Method: Eosin is applied to the skin to analyze how it affects the skin in vivo and the keratinocytes and endothelial cells in vitro .
    • Results: A course of eosin treatment reduces psoriatic infiltrates and dampens the release of proinflammatory chemokines and angiogenic factors .
  • Organic Synthesis

    • Field: Organic Chemistry
    • Application: Eosin Y has been widely applied as a photoredox catalyst in organic synthesis . Its uses are currently expanding at a significant rate .
    • Method: Eosin Y absorbs light in the visible region of the electromagnetic spectrum, acting as an energy transfer agent. It can act as an oxidant, a reductant, or an energy transfer agent .
    • Results: The use of Eosin Y in organic synthesis allows chemical reactions to proceed that are otherwise difficult to realize .
  • Flow Chemistry

    • Field: Chemical Engineering
    • Application: Eosin Y is used in homogeneous photochemical flow reactions and solid-supported catalyst applications for batch synthetic transformations .
    • Method: Eosin Y is used as a catalyst in flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in batch production .
    • Results: The use of Eosin Y in flow chemistry allows for more efficient and sustainable chemical processes .

Safety And Hazards

Eosin is highly flammable and toxic if inhaled, swallowed, or in contact with skin . It causes skin irritation and serious eye irritation . It may cause damage to organs .

Future Directions

Deep learning techniques have created new opportunities to revolutionize staining methods by digitally generating histological stains using trained neural networks . This provides rapid, cost-effective, and accurate alternatives to standard chemical staining methods .

properties

IUPAC Name

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEACYXSIPDVVMV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H6Br4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15086-94-9 (parent)
Record name Acid Red 87
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DSSTOX Substance ID

DTXSID901015574
Record name 2,4,5,7-Tetrabromo-3,6-fluorandiol
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Molecular Weight

691.9 g/mol
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Physical Description

Eosin is a red crystalline powder. (NTP, 1992), Red with a bluish tinge or brownish-red solid; [Merck Index]
Record name EOSIN
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Record name Eosine Yellowish-(YS)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Product Name

Eosin

CAS RN

548-26-5; 17372-87-1, 548-26-5, 17372-87-1
Record name EOSIN
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Record name 2,4,5,7-Tetrabromo-3,6-fluorandiol
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Record name Disodium 2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate
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Record name 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
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Melting Point

572 °F (decomposes) (NTP, 1992)
Record name EOSIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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